molecular formula C13H11IO B15248588 2-Iodo-5-methoxy-1,1'-biphenyl

2-Iodo-5-methoxy-1,1'-biphenyl

Cat. No.: B15248588
M. Wt: 310.13 g/mol
InChI Key: WREJODODUCYRLJ-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an iodine atom at the 2-position and a methoxy group at the 5-position on one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the iodination of 5-methoxy-1,1’-biphenyl. This can be done using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. Another method involves the Suzuki-Miyaura cross-coupling reaction, where 5-methoxy-1,1’-biphenyl is coupled with an iodoarene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 2-Iodo-5-methoxy-1,1’-biphenyl typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-Iodo-5-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-methoxy-1,1’-biphenyl is unique due to the presence of both iodine and methoxy groups, which provide a combination of reactivity and functionalization options. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H11IO

Molecular Weight

310.13 g/mol

IUPAC Name

1-iodo-4-methoxy-2-phenylbenzene

InChI

InChI=1S/C13H11IO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

WREJODODUCYRLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)C2=CC=CC=C2

Origin of Product

United States

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